2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative featuring a 4-fluorophenyl substituent at the 1-position and an N-(4-methylphenyl)acetamide group at the 5-position. Its core structure is a bicyclic heteroaromatic system, which is often associated with kinase inhibition or modulation of nucleotide-binding proteins.
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2/c1-13-2-6-15(7-3-13)24-18(27)11-25-12-22-19-17(20(25)28)10-23-26(19)16-8-4-14(21)5-9-16/h2-10,12H,11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQILPOAQDSDIER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide typically involves multiple steps. One common approach is to start with the condensation of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to yield 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5(4H)-one. The next step involves cyclization with guanidine carbonate to form the pyrazolo[3,4-d]pyrimidine core. Finally, the acetamide group is introduced through an acylation reaction with 4-methylphenylacetyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl and pyrazolopyrimidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. This can lead to the modulation of various biochemical pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
N-(2-Methoxyphenyl) and N-(3-Methoxyphenyl) Analogues
- Compound 1 : 2-[1-(4-Fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide
- Compound 2 : 2-[1-(4-Fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide
- Compound 2 (meta-methoxy) shows intermediate polarity, which may affect solubility and cellular uptake. The target compound’s 4-methylphenyl group enhances hydrophobic interactions in target binding pockets compared to methoxy-substituted analogues.
N-Benzyl Analogue
- Compound 3 : N-Benzyl-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
- Key Differences :
- The benzyl group increases molecular weight (MW: ~407 g/mol vs. target compound’s ~405 g/mol) and lipophilicity (clogP: ~3.2 vs. ~2.9).
- Reduced steric bulk in the target compound’s 4-methylphenyl group may improve membrane permeability.
Pyrazolo[3,4-d]pyrimidine Derivatives with Heterocyclic Modifications
Chromen-4-one Hybrid
- Compound 4: 2-(1-(4-(Dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
- The target compound lacks this extended conjugation, suggesting a different mechanism of action (e.g., kinase inhibition).
Chlorinated Pyrazole Derivatives
- Compound 5: 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide
- Key Differences: Replacement of the pyrimidine ring with a cyano-substituted pyrazole reduces hydrogen-bonding capacity.
Physicochemical and Pharmacokinetic Properties
- Synthetic Routes : The target compound is likely synthesized via Suzuki-Miyaura coupling or nucleophilic substitution, similar to methods described for Compound 4 (Pd-catalyzed cross-coupling) .
- Crystallography : Structural confirmation relies on tools like SHELX and ORTEP , which are critical for resolving the pyrazolo[3,4-d]pyrimidine core’s conformation.
Biological Activity
The compound 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 417.3 g/mol. The structure includes a pyrazolo-pyrimidine core with various substituents that influence its biological activity.
Anti-inflammatory Activity
Recent studies have shown that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anti-inflammatory effects. For instance, a related compound demonstrated inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. The half-maximal inhibitory concentration (IC50) values for COX-1 and COX-2 were reported as follows:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3b | 19.45 ± 0.07 | 31.4 ± 0.12 |
| 4b | 26.04 ± 0.36 | 23.8 ± 0.20 |
| 4d | 28.39 ± 0.03 | 34.4 ± 0.10 |
These results indicate that derivatives of this compound can effectively inhibit COX enzymes and reduce the production of pro-inflammatory mediators like prostaglandin E2 (PGE2) .
Anticancer Activity
The anticancer potential of pyrazolo[3,4-d]pyrimidines has also been explored extensively. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For example:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HCT-116 (Colon) | 6.2 |
| T47D (Breast) | 27.3 |
These findings suggest that the compound may interact with molecular targets involved in cancer cell proliferation and survival, leading to apoptosis in malignant cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural features. Modifications to the pyrazolo-pyrimidine core and substituents can enhance or diminish its efficacy:
- Electron-donating groups : Increase anti-inflammatory activity.
- Substituent position : Affects binding affinity to target enzymes.
A systematic SAR study indicated that specific modifications could lead to improved selectivity and potency against COX enzymes and cancer cell lines .
Case Studies
- In Vivo Anti-inflammatory Study : In a carrageenan-induced paw edema model in rats, compounds similar to the target compound showed significant reduction in edema comparable to indomethacin, a standard anti-inflammatory drug.
- Cancer Cell Line Screening : A library of pyrazolo[3,4-d]pyrimidine derivatives was screened against various cancer cell lines, revealing several compounds with promising anticancer activity and favorable toxicity profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
